

Application Notes and Protocols: 4,6,6-Trimethylheptan-2-ol in Organic Synthesis

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Compound of Interest

Compound Name: 4,6,6-Trimethylheptan-2-ol

Cat. No.: B15180355

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Introduction

4,6,6-Trimethylheptan-2-ol is a secondary alcohol with the chemical formula $C_{10}H_{22}O$.^{[1][2]} While it is not extensively documented as a starting material in complex organic syntheses within publicly available scientific literature, its chemical structure—a secondary alcohol—lends itself to a variety of fundamental organic transformations. These notes provide an overview of the potential applications of **4,6,6-trimethylheptan-2-ol** based on the well-established reactivity of secondary alcohols. The protocols detailed below are general methods and should be adapted and optimized for the specific properties of **4,6,6-trimethylheptan-2-ol**.

Physicochemical Properties

A summary of the key physicochemical properties of **4,6,6-trimethylheptan-2-ol** is presented below. This data is essential for planning synthetic routes and purification procedures.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₂₂ O	[1][2]
Molecular Weight	158.28 g/mol	[1]
IUPAC Name	4,6,6-trimethylheptan-2-ol	[1][2]
CAS Number	51079-79-9	[2]
SMILES	<chem>CC(CC(C)O)CC(C)(C)C</chem>	[1]
InChIKey	FHQUDZUTAZYJRH-UHFFFAOYSA-N	[1][2]

Potential Synthetic Applications and Protocols

As a secondary alcohol, **4,6,6-trimethylheptan-2-ol** can serve as a precursor to ketones, esters, and alkenes. These transformations are fundamental in the synthesis of fine chemicals, fragrances, and potential pharmaceutical intermediates.

Oxidation to 4,6,6-Trimethylheptan-2-one

The oxidation of secondary alcohols to ketones is a common and crucial transformation in organic synthesis.[3][4] The resulting ketone, 4,6,6-trimethylheptan-2-one, can be a valuable intermediate for further carbon-carbon bond-forming reactions.

A widely used method for oxidizing secondary alcohols is the Jones oxidation, which utilizes chromic acid prepared in situ from chromium trioxide and sulfuric acid in acetone.[5]

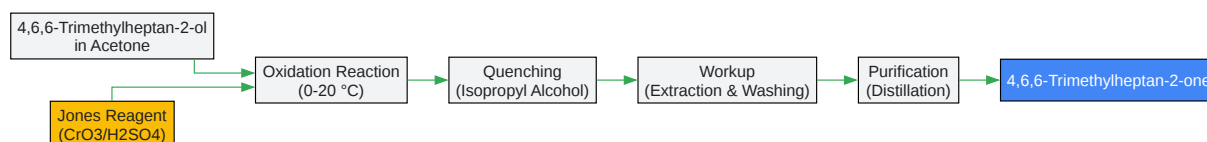
Materials:

- **4,6,6-trimethylheptan-2-ol**
- Chromium trioxide (CrO₃)
- Concentrated sulfuric acid (H₂SO₄)
- Acetone

- Isopropyl alcohol (for quenching)
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO_4)
- Sodium bicarbonate (NaHCO_3) solution, saturated

Procedure:

- Dissolve 10.0 g of **4,6,6-trimethylheptan-2-ol** in 100 mL of acetone and cool the solution to 0-5 °C in an ice bath.
- Slowly add Jones reagent (prepared by dissolving 27 g of CrO_3 in 23 mL of concentrated H_2SO_4 and diluting with water to 100 mL) dropwise to the stirred alcohol solution. The temperature should be maintained below 20 °C.
- The reaction progress can be monitored by the color change from orange to green.[4] Once the orange color persists, the oxidation is complete.
- Quench the excess oxidant by the careful addition of isopropyl alcohol until the green color is re-established.
- Decant the acetone solution from the chromium salts and dilute with diethyl ether.
- Wash the organic solution with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4,6,6-trimethylheptan-2-one.
- Purify the product by vacuum distillation.



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Caption: Workflow for the oxidation of **4,6,6-trimethylheptan-2-ol**.

Esterification to Novel Esters

Esterification is another fundamental reaction of alcohols, often used to create compounds with pleasant odors for the fragrance industry or to introduce protecting groups in multi-step syntheses.^{[6][7]} Fischer esterification, the reaction of an alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method.^[6]

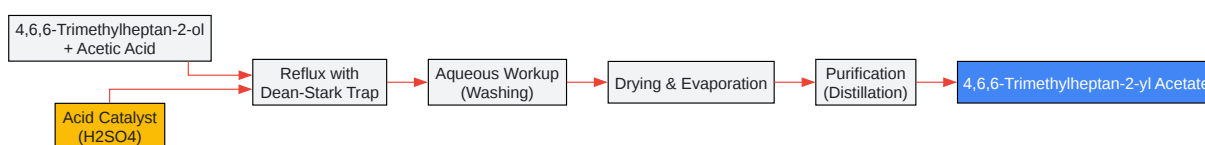
This protocol describes the synthesis of 4,6,6-trimethylheptan-2-yl acetate as an example.

Materials:

- **4,6,6-trimethylheptan-2-ol**
- Acetic acid, glacial
- Concentrated sulfuric acid (H₂SO₄)
- Toluene
- 5% Sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 15.8 g of **4,6,6-trimethylheptan-2-ol**, 1.2 equivalents of glacial acetic acid, and 50 mL of toluene.
- Add a catalytic amount of concentrated sulfuric acid (approximately 0.5 mL).
- Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.
- Continue refluxing until no more water is collected.
- Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.
- The resulting crude ester can be purified by vacuum distillation.



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Caption: Workflow for the Fischer esterification of **4,6,6-trimethylheptan-2-ol**.

Dehydration to Alkenes

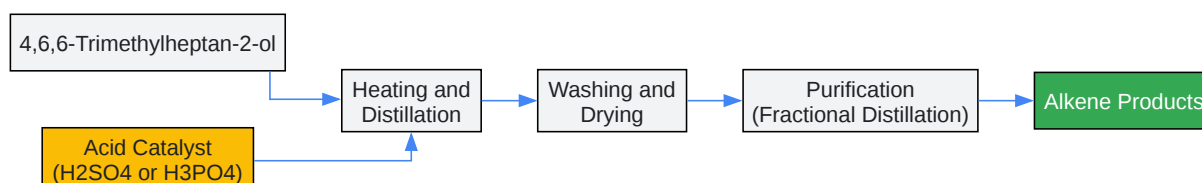
The acid-catalyzed dehydration of secondary alcohols typically follows Zaitsev's rule to yield the most substituted alkene as the major product.^[8] This reaction is a key method for introducing unsaturation into a molecule.

Materials:

- **4,6,6-trimethylheptan-2-ol**
- Concentrated sulfuric acid (H_2SO_4) or phosphoric acid (H_3PO_4)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Anhydrous calcium chloride (CaCl_2)

Procedure:

- Place 15.8 g of **4,6,6-trimethylheptan-2-ol** in a distillation apparatus.
- Slowly add 5 mL of concentrated sulfuric acid (or phosphoric acid) while cooling the flask.
- Heat the mixture gently to initiate the dehydration. The resulting alkene(s) will distill over.
- Collect the distillate in a flask cooled in an ice bath.
- Wash the distillate with saturated sodium bicarbonate solution to neutralize any acid.
- Separate the organic layer and dry it over anhydrous calcium chloride.
- The product can be further purified by fractional distillation to separate any isomeric alkenes.



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Caption: Workflow for the dehydration of **4,6,6-trimethylheptan-2-ol**.

Disclaimer: The protocols provided are general and illustrative. They have not been optimized for **4,6,6-trimethylheptan-2-ol** specifically. Researchers should conduct their own literature search for the most current and appropriate methods and perform all experiments with appropriate safety precautions in a certified laboratory setting.

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